molecular formula TKSVY₂ B612713 254110-79-7 CAS No. 254110-79-7

254110-79-7

Cat. No. B612713
CAS RN: 254110-79-7
M. Wt: 302.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CEF27, Epstein-Barr Virus BRLF-1 lytic 148-156 corresponding to amino acids 148-156 of the BRLF1 protein. BRLF1 is a transcriptional activator that binds directly to a GC-rich motif present in some Epstein-Barr virus (EBV) lytic gene promoters.

Scientific Research Applications

PET and Drug Research

PET (Positron Emission Tomography) is emerging as a powerful tool in drug research, particularly for understanding the behavioral, therapeutic, and toxic properties of drugs. This imaging technique allows for the assessment of pharmacokinetic and pharmacodynamic events both in humans and animals. High-resolution, small-animal PET cameras introduce imaging in early drug development stages, enabling longitudinal studies and the study of genetically altered animals (Fowler et al., 1999).

Drug-Side Effect Association via Multiple Information Integration

A novel predictor for drug-side effect associations has been developed, utilizing multiple kernels from drug space and side-effect space. This approach, integrating multiple information sources, demonstrates improved performance in predicting drug-side effect associations compared to existing methods (Ding, Tang, & Guo, 2019).

Automatic Construction of Drug-Side Effect Association Knowledge Base

An automatic learning approach has been developed to extract drug-side effect pairs from biomedical literature, increasing the completeness of drug-side effect relationship resources. This method utilizes known drug-side effect associations from FDA drug labels as prior knowledge to extract relevant information from MEDLINE (Xu & Wang, 2014).

Drug Target Identification Using Side-Effect Similarity

This study proposes a method to infer shared targets between two drugs based on phenotypic side-effect similarities. The research shows that side-effect driven drug-drug relations can reveal unexpected drug-target relations, offering new insights into molecular interactions and potential new uses for marketed drugs (Campillos et al., 2008).

Safety Pharmacology and Emerging Concepts

Safety pharmacology (SP) is a vital part of drug development, aiming to identify and predict adverse effects prior to clinical trials. This review outlines current practices and emerging concepts in SP, including frontloading, parallel assessment of core battery studies, and integration of newer approaches for a more comprehensive understanding of potential adverse effects associated with test compounds (Hamdam et al., 2013).

properties

CAS RN

254110-79-7

Product Name

254110-79-7

Molecular Formula

TKSVY₂

Molecular Weight

302.93

sequence

One Letter Code: RVRAYTYSK

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.